molecular formula C25H20N2O5 B2809252 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide CAS No. 888463-16-9

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide

Cat. No. B2809252
CAS RN: 888463-16-9
M. Wt: 428.444
InChI Key: JDBMYVRGDDWUPI-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDF-8634 and has been studied extensively for its therapeutic properties. In

Scientific Research Applications

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, and the search for effective anti-mycobacterial agents is ongoing. Researchers have investigated the potential of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives as antimycobacterial agents . Among these, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 demonstrated remarkable activity against Mycobacterium tuberculosis (Mtb). Notably, IT10 displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb strain H37Ra. Importantly, it exhibited no acute cellular toxicity toward human lung fibroblast cells (MRC-5) at concentrations greater than 128 μM. Another compound, IT06, also showed significant activity against Mtb with an IC50 of 2.03 μM and an IC90 of 15.22 μM. These findings highlight the potential of these derivatives for combating TB.

Sulfide Oxidation Tuning

In a separate study, researchers explored sulfide oxidation tuning in a related compound, 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT). This approach led to the construction of sulfone-based dual acceptor copolymers with varying numbers of sulfonyl groups. The resulting A1–A2-type copolymer exhibited intriguing properties .

Versatile Synthesis Method

A general, inexpensive, and versatile method was designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. This method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine, providing a useful route for accessing this compound .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-15-5-4-6-16(11-15)12-22(28)27-23-18-7-2-3-8-19(18)32-24(23)25(29)26-17-9-10-20-21(13-17)31-14-30-20/h2-11,13H,12,14H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBMYVRGDDWUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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